A-Z Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: Properties, Synthesis, and Applications in Drug Discovery
A-Z Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural resemblance to purine bases makes the 7-azaindole scaffold a valuable motif in designing pharmaceutical agents, particularly kinase inhibitors[1]. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role as a versatile building block in the development of novel therapeutics. The strategic placement of its chloro, hydroxyl, and pyrrole functionalities offers multiple reaction sites for constructing complex molecular architectures.
Physicochemical Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is typically a solid at room temperature. Its core structure consists of a fused pyrrole and pyridine ring system, which imparts a planar geometry and potential for π-stacking interactions. The presence of both a hydrogen-bond donor (pyrrole N-H, hydroxyl O-H) and acceptor (pyridine nitrogen) sites influences its intermolecular interactions and solubility.
A summary of its key physical and chemical properties is presented below:
| Property | Value | Source |
| CAS Number | 1020056-82-9 | [2][3] |
| Molecular Formula | C₇H₅ClN₂O | [2][3] |
| Molecular Weight | 168.58 g/mol | [2][3] |
| Appearance | Solid / Lyophilized powder | [4] |
| SMILES | Oc1cnc2[nH]ccc2c1Cl | [3] |
| InChI Key | FSSNZZBDEOYMMZ-UHFFFAOYSA-N |
While specific, publicly available spectral data like ¹H NMR and ¹³C NMR for this exact molecule is limited, analysis can be inferred from related 7-azaindole structures. The aromatic region of the ¹H NMR spectrum would be expected to show signals corresponding to the three protons on the bicyclic core. The ¹³C NMR would show seven distinct signals for the carbon atoms of the pyrrolo[2,3-b]pyridine ring. Spectroscopic data for various substituted 7-azaindoles are available and can be used for comparative analysis[5][6].
Synthesis and Reactivity
The synthesis of substituted 7-azaindoles can be approached through various methods, often involving the construction of the heterocyclic core from pyridine or pyrrole precursors[7][8][9]. A common strategy involves the functionalization of a pre-existing 7-azaindole skeleton. For instance, chlorination and subsequent functional group interconversion on the 7-azaindole ring system are established methods[10][11].
The reactivity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is governed by its three primary functional regions: the chloro group at C4, the hydroxyl group at C5, and the pyrrole ring.
-
C4-Chloro Group: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.
-
C5-Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. Its acidity allows for facile deprotonation to form a phenoxide, enhancing its nucleophilicity.
-
Pyrrole N-H: The pyrrole nitrogen can be deprotonated and subsequently alkylated or acylated, a common strategy to modulate solubility or block potential metabolic sites.
This multi-functional reactivity makes it a valuable intermediate for building molecular diversity.
Key Reaction Pathways
The dual reactivity of the chloro and hydroxyl groups allows for selective and sequential reactions, which is a cornerstone of its utility in multi-step syntheses.
Caption: Key reaction pathways for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 7-azaindole core is a well-established "hinge-binding" motif in protein kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[2,3-b]pyridine structure can mimic the adenine core of ATP, allowing it to fit into the ATP-binding pocket of kinases and disrupt their function[12].
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol serves as a key starting material for the synthesis of potent kinase inhibitors targeting enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2) and Checkpoint Kinase 1 (CHK1)[11][13]. The C4 and C5 positions are frequently modified to achieve selectivity and potency. For example, the chlorine at C4 can be displaced via a Suzuki coupling to introduce aryl or heteroaryl groups that occupy specific pockets within the kinase active site, while the C5-hydroxyl can be alkylated to interact with other regions or improve pharmacokinetic properties[14].
Illustrative Synthetic Workflow: Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds[15][16]. It is widely used to couple organohalides with boronic acids. In the context of this molecule, it is the primary method for functionalizing the C4 position.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling at the C4 Position
This protocol provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-chloro-7-azaindole derivative with a generic arylboronic acid. Researchers should optimize conditions for their specific substrates.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05-0.10 eq)[17]
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent, e.g., 1,4-Dioxane or Dimethoxyethane (DME)/Water mixture
Procedure:
-
Inert Atmosphere: To a dry reaction vessel, add the 4-chloro-7-azaindole derivative, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrolo[2,3-b]pyridin-5-ol derivative.
Causality: The choice of a palladium catalyst with appropriate ligands (like dppf) is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination)[17]. The base is required to activate the boronic acid for the transmetalation step[16]. Using anhydrous and degassed solvents prevents catalyst deactivation.
Safety and Handling
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific safety information, consult the Material Safety Data Sheet (MSDS) from the supplier. It is classified as a combustible solid.
Conclusion
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a high-value chemical intermediate whose strategic importance is firmly rooted in medicinal chemistry and drug discovery. Its versatile reactivity, stemming from the distinct functionalities at the C4, C5, and N1 positions, allows for the systematic and divergent synthesis of complex molecules. Its role as a foundational scaffold for a new generation of kinase inhibitors underscores its significance to researchers and scientists dedicated to developing targeted therapeutics. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the synthesis of biologically active compounds.
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